molecular formula C5H6ClNO3S B13253886 (2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride

(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride

Cat. No.: B13253886
M. Wt: 195.62 g/mol
InChI Key: JGIOHOASTKMEDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-methyl-1,3-oxazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required specifications for research and development purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride is unique due to its specific reactivity and the presence of both an oxazole ring and a sulfonyl chloride group. This combination allows for versatile applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C5H6ClNO3S

Molecular Weight

195.62 g/mol

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H6ClNO3S/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3

InChI Key

JGIOHOASTKMEDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CS(=O)(=O)Cl

Origin of Product

United States

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